molecular formula C11H19N3O B1490219 (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol CAS No. 2090877-84-0

(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1490219
CAS No.: 2090877-84-0
M. Wt: 209.29 g/mol
InChI Key: WUCXMDNPJMETRP-UHFFFAOYSA-N
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Description

(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a piperidine ring, an ethyl group, and a hydroxymethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol typically involves the formation of the pyrazole ring followed by the introduction of the piperidine and hydroxymethyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. Subsequent alkylation and functional group transformations introduce the piperidine and hydroxymethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrazole ring or the piperidine ring.

    Substitution: The ethyl group or the hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions of pyrazole derivatives with biological targets. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The pyrazole ring and the piperidine ring can interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-4-yl)methanol: Similar structure but with a different substitution pattern on the pyrazole ring.

    (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

    (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)amine: Similar structure but with an amino group instead of a hydroxymethyl group.

Uniqueness

The uniqueness of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol lies in its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2-ethyl-5-piperidin-2-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-2-14-9(8-15)7-11(13-14)10-5-3-4-6-12-10/h7,10,12,15H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCXMDNPJMETRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CCCCN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 3
(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 4
(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 5
(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 6
(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

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